Isolongifolene

説明

2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)- is a natural product found in Daucus carota and Lantana strigocamara with data available.

科学的研究の応用

Cancer Therapy

Recent studies have demonstrated the potential of isolongifolene-loaded chitosan nanoparticles as an adjuvant in cancer therapy. These nanoparticles enhance the delivery of therapeutic agents, overcoming multi-drug resistance in solid tumors. The formulation was characterized using advanced techniques such as Fourier Transform Infrared Spectroscopy and Scanning Electron Microscopy, indicating compatibility with plasma and a sustained release profile . The research suggests that these nanoparticles could significantly improve treatment outcomes for cancer patients.

Neuroprotection

This compound has shown promise in neuroprotective applications. A study indicated that it mitigates dopamine depletion and motor deficits in a rat model of Parkinson's disease. The compound exhibited anti-oxidative and anti-apoptotic effects, suggesting its potential as a therapeutic agent for neurodegenerative disorders . This highlights this compound's role in protecting neuronal cells from oxidative stress and apoptosis.

Insect Repellent Properties

Isolongifolenone, a derivative of this compound, has been identified as an effective repellent against various blood-feeding arthropods, including mosquitoes and ticks. Laboratory bioassays demonstrated that isolongifolenone outperforms the widely used synthetic repellent DEET in deterring mosquito bites. It effectively repelled species such as Aedes aegypti and Anopheles stephensi, suggesting its potential as a safer alternative for large-scale use . The compound is derived from inexpensive turpentine oil feedstock, making it economically viable for widespread application.

Nanoparticle Delivery Systems

The synthesis of this compound-loaded polymeric nanoparticles represents a significant advancement in drug delivery systems. These nanoparticles not only enhance the stability and efficacy of therapeutic agents but also improve their bioavailability. The research indicates that this compound can be effectively incorporated into various polymer matrices, facilitating targeted drug delivery while minimizing side effects .

Fragrance Industry

This compound is also utilized in the fragrance industry due to its pleasant aroma profile. Its safety assessment indicates it does not exhibit mutagenic properties, making it suitable for use in consumer products . This application underscores the compound's versatility beyond medicinal uses.

Summary Table of Applications

特性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

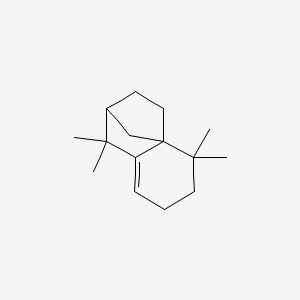

IUPAC名 |

2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene |

InChI |

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3 |

InChIキー |

CQUAYTJDLQBXCQ-UHFFFAOYSA-N |

SMILES |

CC1(CCC=C2C13CCC(C3)C2(C)C)C |

正規SMILES |

CC1(CCC=C2C13CCC(C3)C2(C)C)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。